2-(3-Bromo-phenyl)-cyclopropanecarboxylic Acid Ethyl Ester
Description
2-(3-Bromo-phenyl)-cyclopropanecarboxylic Acid Ethyl Ester is a cyclopropane derivative featuring a brominated aromatic ring and an ethyl ester functional group. Its structure combines the strain of the cyclopropane ring with the electronic effects of the bromophenyl substituent, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
ethyl 2-(3-bromophenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-2-15-12(14)11-7-10(11)8-4-3-5-9(13)6-8/h3-6,10-11H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICVJKZHLQIKGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches to Cyclopropanecarboxylic Acid Esters
Cyclopropanecarboxylic acid esters are commonly synthesized via:
- Cyclopropanation reactions of alkenes using carbenoid or ylide intermediates.
- Substitution reactions on preformed cyclopropane rings.
- Functional group transformations on cyclopropane carboxylic acid derivatives.
The key challenge in synthesizing 2-(3-bromo-phenyl)-cyclopropanecarboxylic acid ethyl ester is the introduction of the 3-bromo-phenyl substituent at the 2-position of the cyclopropane ring while maintaining the integrity of the ester group.
Synthesis via Sulfonium Ylide-Mediated Cyclopropanation
One authoritative method involves the use of stable sulfonium ylides to prepare cyclopropane carboxylic acid esters with aryl substituents, as described in US Patent US4083863A (1995). The process includes:
- Preparation of tetrahydrothiophenium salts with an aryl substituent (such as a 3-bromo-phenyl group).
- Reaction of these salts with aqueous bases (sodium or potassium hydroxide or carbonate) in inert solvents (e.g., methylene chloride, chloroform) at mild temperatures (10–50°C).
- Formation of the cyclopropane ring via intramolecular nucleophilic displacement to yield the cyclopropanecarboxylic acid ester.
This method provides good control over the stereochemistry and yields of the cyclopropane ester products.
Preparation from 1-Bromo-3-Phenyl Precursors via Sulfinate Intermediates
According to US Patent US3997586A (2025), a multi-step synthesis can be employed:
- Step A: Preparation of (3-ethyl-2-pentenyl)-phenylsulfone by reacting sodium phenyl sulfinate with 1-bromo-3-phenyl derivatives in methanol in the presence of potassium carbonate and sodium iodide.
- Step B: Formation of cyclopropylidenemethyl cyclopropanecarboxylic acids through subsequent transformations.
- Step C: Conversion to acid chlorides using oxalyl chloride and pyridine.
- Step D: Esterification with ethanol or other alcohols to yield the ethyl ester.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
The sulfonium ylide method is well-established for cyclopropane ester synthesis, providing access to various stereoisomers of cyclopropanecarboxylic acid esters with aryl substituents, including halogenated phenyl groups.
The sulfinate intermediate approach enables the incorporation of the 3-bromo substituent on the phenyl ring before cyclopropanation, which can be advantageous for regioselectivity and functional group compatibility.
The organophotocatalytic method represents a newer, environmentally friendly approach that avoids harsh reagents and conditions, with demonstrated tolerance for bromo-substituted phenyl groups, making it promising for this compound's synthesis.
The phosphorane ylide approach offers a stereoselective route with the possibility to fine-tune substituents on the cyclopropane ring, including aryl groups, through the reaction of ylides with formyl cyclopropane carboxylates.
Reaction monitoring techniques such as gas chromatography and high-performance liquid chromatography are commonly used to confirm reaction progress and purity.
Reaction parameters such as temperature (typically -20 to 120°C) , reaction time (minutes to days) , and solvent choice are critical for optimizing yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
“Rel-ethyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or the ester to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium iodide in acetone or other nucleophiles under suitable conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, phenyl derivatives.
Substitution: Iodophenyl derivatives, other substituted phenyl compounds.
Scientific Research Applications
“Rel-ethyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate” has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “Rel-ethyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate” depends on its specific interactions with molecular targets. The bromophenyl group can interact with various enzymes and receptors, while the cyclopropane ring can impart unique conformational properties. These interactions can modulate biological pathways and lead to specific effects.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
Cyclopropane esters vary significantly based on substituent type and position. Key analogs include:
Key Observations:
- Bromine vs. Methoxy Groups : The bromophenyl group in the target compound increases molecular weight compared to the methoxy analog (CAS 6142-64-9) and introduces electron-withdrawing effects, enhancing electrophilic reactivity .
- Steric Effects : Ethyl chrysanthemate (CAS 97-41-6) has bulkier substituents (dimethyl and propenyl groups), leading to higher predicted boiling points and densities compared to simpler aryl-substituted analogs .
Stereochemical Considerations
- Cis/Trans Isomerism : Compounds like cis-2-(1-phenylethenyl)-cyclopropanecarboxylic acid ethyl ester (CAS 87901-45-9) exhibit distinct physical properties; for example, cis isomers often have lower melting points due to reduced symmetry .
Biological Activity
Introduction
2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid ethyl ester, a compound of significant interest in medicinal chemistry, has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article aims to synthesize existing research findings on the biological activity of this compound, presenting detailed data tables, case studies, and a comprehensive overview of its mechanisms of action.
Molecular Structure
The molecular formula of 2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid ethyl ester is with a molecular weight of 253.1 g/mol. The structure features a cyclopropane ring attached to a phenyl group substituted with a bromine atom.
| Property | Value |
|---|---|
| Molecular Formula | C11H11BrO2 |
| Molecular Weight | 253.1 g/mol |
| IUPAC Name | 2-(3-bromophenyl)cyclopropanecarboxylic acid ethyl ester |
| SMILES Representation | CCOC(=O)C1CC1C(=C(C=C)Br) |
Antimicrobial Properties
Research indicates that 2-(3-bromo-phenyl)-cyclopropanecarboxylic acid ethyl ester exhibits notable antimicrobial activity against various pathogens. A study by BenchChem reported its effectiveness in inhibiting the growth of bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects . It appears to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. The mechanism involves the downregulation of pro-inflammatory cytokines, which could be beneficial in conditions like arthritis and other inflammatory diseases.
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that the compound effectively reduced the proliferation of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The minimum inhibitory concentration (MIC) was determined to be approximately 5 µg/mL for both bacterial strains.
- Animal Models : In vivo studies using murine models showed that administration of the compound significantly decreased edema and inflammatory markers in models of induced paw inflammation. The results indicated a reduction in swelling by up to 40% compared to control groups after treatment with 20 mg/kg body weight .
The biological activity of 2-(3-bromo-phenyl)-cyclopropanecarboxylic acid ethyl ester is believed to involve:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation.
- Receptor Interaction : It potentially interacts with specific receptors on immune cells, modulating their response to inflammatory stimuli.
Comparative Analysis
To understand the unique properties of this compound, a comparison with similar compounds is presented below:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| 2-(3-Bromo-phenyl)-cyclopropanecarboxylic Acid Ethyl Ester | High | Moderate |
| 2-Bromo-2-phenylacetic Acid | Moderate | Low |
| 4-Bromophenylacetic Acid | Low | Moderate |
Q & A
Q. 1.1. What are the validated synthetic routes for 2-(3-Bromo-phenyl)-cyclopropanecarboxylic Acid Ethyl Ester, and how can reaction yields be optimized?
The compound is typically synthesized via esterification or coupling reactions. For example, cyclopropane-containing esters are often prepared by reacting bromophenol derivatives with cyclopropanecarboxylic acid precursors using triethylamine as a base to neutralize HCl byproducts . Optimization strategies include:
- Temperature control : Maintaining 0–5°C during acid chloride formation to prevent side reactions.
- Solvent selection : Dichloromethane or THF is preferred for solubility and inertness.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield and purity.
Q. 1.2. How can researchers confirm the structural integrity and purity of this compound using spectroscopic methods?
- NMR : Compare and NMR spectra with literature data. The bromophenyl group shows aromatic protons at ~7.2–7.5 ppm, while the cyclopropane protons appear as distinct multiplets (δ 1.2–2.1 ppm) .
- IR : Confirm ester carbonyl (C=O) stretching at ~1720 cm.
- Mass spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]) and isotopic pattern for bromine.
Q. 1.3. What are the critical storage conditions to ensure compound stability?
Store at –20°C in anhydrous conditions (argon/vacuum-sealed vials) to prevent ester hydrolysis. Avoid prolonged exposure to light, as bromoaryl groups may undergo photodecomposition .
Advanced Research Questions
Q. 2.1. How can discrepancies in reported spectral data for this compound be resolved?
Contradictions in NMR or IR data may arise from impurities or stereochemical variations. Mitigation strategies:
Q. 2.2. What mechanistic insights govern the reactivity of the cyclopropane ring in this compound under catalytic conditions?
The strained cyclopropane ring undergoes ring-opening reactions via transition metal catalysis (e.g., Pd or Rh). For example:
Q. 2.3. How does this compound serve as a precursor for β-amino acid esters, and what catalytic systems are effective?
The ester group enables nucleophilic substitution or coupling with amines. For β-amino acid synthesis:
Q. 2.4. What are the challenges in studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Solubility : Low aqueous solubility necessitates DMSO or cyclodextrin-based formulations for in vitro assays .
- Metabolic stability : The ester group is prone to hydrolysis by esterases. Replace with amide analogs or fluorinated esters (e.g., trifluoroethyl) for enhanced stability .
Methodological Guidance for Data Interpretation
Q. 3.1. How should researchers analyze contradictory bioactivity data across studies?
Q. 3.2. What computational tools are recommended for predicting the compound’s physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
